(E)-[1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylidene](methoxy)amine
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Overview
Description
(E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine typically involves multiple steps, starting with the preparation of the dichlorophenyl and trichlorophenoxy precursors. These precursors are then subjected to a series of reactions, including halogenation and condensation, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
(E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine
- (E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine
Uniqueness
(E)-1-(2,4-dichlorophenyl)-2-(2,4,5-trichlorophenoxy)ethylideneamine is unique due to its specific combination of chlorine atoms and the methoxyamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-methoxy-2-(2,4,5-trichlorophenoxy)ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl5NO2/c1-22-21-14(9-3-2-8(16)4-10(9)17)7-23-15-6-12(19)11(18)5-13(15)20/h2-6H,7H2,1H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPOEIUWYGVCBY-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(COC1=CC(=C(C=C1Cl)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/COC1=CC(=C(C=C1Cl)Cl)Cl)\C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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